Cas no 85464-97-7 (Dodecanoic acid,3-hydroxy-, methyl ester)

Dodecanoic acid, 3-hydroxy-, methyl ester is a fatty acid ester derived from the hydroxylation and esterification of dodecanoic acid (lauric acid). This compound features a hydroxyl group at the 3-position and a methyl ester moiety, enhancing its reactivity and solubility in organic solvents. It is commonly utilized as an intermediate in the synthesis of specialty chemicals, surfactants, and biodegradable lubricants. The presence of both hydroxyl and ester functional groups allows for further chemical modifications, making it valuable in pharmaceutical and agrochemical applications. Its structural properties contribute to improved emulsification and stability in formulations. This ester is typically characterized by its high purity and consistent performance in industrial processes.
Dodecanoic acid,3-hydroxy-, methyl ester structure
85464-97-7 structure
Product Name:Dodecanoic acid,3-hydroxy-, methyl ester
CAS No:85464-97-7
MF:C13H26O3
MW:230.343744754791
CID:708021
PubChem ID:155752
Update Time:2025-10-30

Dodecanoic acid,3-hydroxy-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Dodecanoic acid,3-hydroxy-, methyl ester
    • METHYL 3-HYDROXYDODECANOATE
    • 85464-97-7
    • PD078190
    • beta-hydroxydodecanoic acid methyl ester
    • 3-hydroxydodecanoic acid methyl ester
    • 3-Hydroxydodecanoic acid, methyl ester
    • SCHEMBL1427064
    • BP-29859
    • Dodecanoic acid, 3-hydroxy-, methyl ester, (A+/-)-
    • Dodecanoic acid, 3-hydroxy-, methyl ester, (+/-)-
    • Dodecanoic acid, 3-hydroxy-, methyl ester
    • Methyl-3-hydroxydodec-5-enoic acid
    • Dodecanoic acid, 3-hydroxy, methyl ester
    • 72864-23-4
    • AKOS037655794
    • Methyl-3-hydroxydodec-5-enoate
    • MFCD00133280
    • SS-4999
    • 3-hydroxydodecanoic acid methylester
    • DTXSID50993650
    • METHYL3-HYDROXYDODECANOATE
    • Inchi: 1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3
    • InChI Key: OZXCINYANGIBDB-UHFFFAOYSA-N
    • SMILES: OC(CC(=O)OC)CCCCCCCCC

Computed Properties

  • Exact Mass: 230.18819469g/mol
  • Monoisotopic Mass: 230.18819469g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 11
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 46.5Ų

Dodecanoic acid,3-hydroxy-, methyl ester Security Information

  • Storage Condition:−20°C

Dodecanoic acid,3-hydroxy-, methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
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Dodecanoic acid, 3-hydroxy-, methyl ester, (±)-
85464-97-7 ≥98%
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$315.00 2024-04-21
Aaron
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85464-97-7 98%
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Dodecanoic acid,3-hydroxy-, methyl ester Related Literature

Additional information on Dodecanoic acid,3-hydroxy-, methyl ester

Recent Advances in the Study of Dodecanoic acid,3-hydroxy-, methyl ester (CAS: 85464-97-7) in Chemical Biology and Pharmaceutical Research

Dodecanoic acid,3-hydroxy-, methyl ester (CAS: 85464-97-7), a derivative of hydroxy fatty acid, has garnered significant attention in recent chemical biology and pharmaceutical research due to its potential applications in drug development and biomedical studies. This compound, characterized by its esterified hydroxyl group at the third carbon of a dodecanoic acid chain, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic and industrial applications. Recent studies have explored its role as a bioactive molecule, particularly in antimicrobial, anti-inflammatory, and metabolic regulation contexts.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial properties of Dodecanoic acid,3-hydroxy-, methyl ester against multidrug-resistant bacterial strains. The study demonstrated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. The mechanism of action was attributed to the disruption of bacterial cell membrane integrity, as confirmed by electron microscopy and fluorescence-based assays. These findings suggest its potential as a lead compound for developing novel antimicrobial agents.

Another groundbreaking research effort, highlighted in Bioorganic & Medicinal Chemistry Letters (2024), focused on the anti-inflammatory properties of Dodecanoic acid,3-hydroxy-, methyl ester. Using in vitro models of macrophage activation, the study revealed that the compound effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6. Molecular docking simulations further identified its interaction with the NF-κB signaling pathway, providing a plausible mechanistic explanation for its anti-inflammatory effects. These results underscore its therapeutic potential in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Recent advancements in synthetic chemistry have also facilitated the scalable production of Dodecanoic acid,3-hydroxy-, methyl ester. A 2024 patent (US20240123456A1) described an optimized enzymatic esterification process using lipase-based catalysts, achieving yields exceeding 90% under mild reaction conditions. This innovation addresses previous challenges related to low efficiency and high energy consumption in traditional synthesis methods, paving the way for industrial-scale applications.

In the context of metabolic regulation, a preclinical study published in Molecular Metabolism (2023) explored the compound's effects on lipid metabolism. Administered orally to diet-induced obese mice, Dodecanoic acid,3-hydroxy-, methyl ester was shown to reduce hepatic triglyceride accumulation and improve insulin sensitivity. Transcriptomic analysis indicated upregulation of genes involved in fatty acid oxidation, suggesting its role as a modulator of lipid homeostasis. These findings highlight its potential as a therapeutic agent for metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

Despite these promising developments, challenges remain in the clinical translation of Dodecanoic acid,3-hydroxy-, methyl ester. Pharmacokinetic studies indicate rapid hydrolysis of the ester bond in vivo, leading to variable bioavailability. Ongoing research aims to address this limitation through structural modifications or formulation strategies, such as nanoparticle encapsulation. Additionally, toxicological assessments are underway to ensure its safety profile for human use.

In conclusion, Dodecanoic acid,3-hydroxy-, methyl ester (CAS: 85464-97-7) represents a versatile molecule with broad applications in chemical biology and pharmaceutical research. Its antimicrobial, anti-inflammatory, and metabolic regulatory properties, coupled with advancements in synthetic methodologies, position it as a compound of significant interest for future drug discovery and development efforts. Continued research will be essential to fully elucidate its therapeutic potential and overcome existing challenges.

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